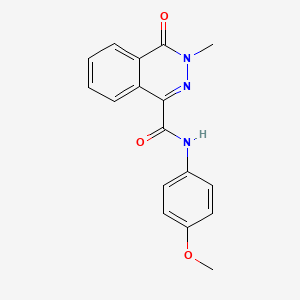
5-(benzylamino)-2-(2-methylphenyl)-1,3-oxazole-4-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(benzylamino)-2-(2-methylphenyl)-1,3-oxazole-4-carbonitrile is a compound that has been extensively studied in the field of medicinal chemistry. It is a member of the oxazole family of compounds and has been found to have a wide range of applications in scientific research.
Mecanismo De Acción
The mechanism of action of 5-(benzylamino)-2-(2-methylphenyl)-1,3-oxazole-4-carbonitrile is not fully understood. However, it is believed to work by inhibiting certain enzymes and proteins that are involved in various cellular processes. It has also been found to bind to specific receptors in the body, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
Studies have shown that 5-(benzylamino)-2-(2-methylphenyl)-1,3-oxazole-4-carbonitrile has a variety of biochemical and physiological effects. It has been found to inhibit the growth of cancer cells, reduce inflammation, and inhibit the growth of certain bacteria and fungi. It has also been found to have antioxidant properties, which may contribute to its therapeutic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 5-(benzylamino)-2-(2-methylphenyl)-1,3-oxazole-4-carbonitrile in lab experiments is its wide range of applications. It has been found to have potential as an anti-cancer agent, as well as for its anti-inflammatory and antimicrobial properties. However, one limitation of using this compound in lab experiments is its relatively complex synthesis process, which may make it difficult to obtain in large quantities.
Direcciones Futuras
There are many potential future directions for research on 5-(benzylamino)-2-(2-methylphenyl)-1,3-oxazole-4-carbonitrile. One area of interest is its potential as a treatment for inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Another area of interest is its potential as an anti-cancer agent, particularly for the treatment of breast and lung cancers. Additionally, further research is needed to fully understand the compound's mechanism of action and to develop more efficient synthesis methods.
Métodos De Síntesis
The synthesis of 5-(benzylamino)-2-(2-methylphenyl)-1,3-oxazole-4-carbonitrile can be achieved through a variety of methods. One of the most commonly used methods involves the reaction of 2-(2-methylphenyl)-2-oxoacetonitrile with benzylamine in the presence of a catalyst. The resulting compound can then be purified through a series of chromatography steps.
Aplicaciones Científicas De Investigación
5-(benzylamino)-2-(2-methylphenyl)-1,3-oxazole-4-carbonitrile has been found to have a wide range of applications in scientific research. It has been studied for its potential as an anti-cancer agent, as well as for its ability to inhibit the growth of certain bacteria and fungi. It has also been found to have anti-inflammatory properties and has been studied for its potential as a treatment for inflammatory diseases.
Propiedades
IUPAC Name |
5-(benzylamino)-2-(2-methylphenyl)-1,3-oxazole-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O/c1-13-7-5-6-10-15(13)17-21-16(11-19)18(22-17)20-12-14-8-3-2-4-9-14/h2-10,20H,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIMCKNRKIAVWRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NC(=C(O2)NCC3=CC=CC=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Benzylamino)-2-(2-methylphenyl)-1,3-oxazole-4-carbonitrile | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N'-[(2-fluorobenzoyl)oxy]-2-(1-naphthyl)ethanimidamide](/img/structure/B5779113.png)

![4-[(methylsulfonyl)amino]-N-(2-phenylethyl)benzamide](/img/structure/B5779128.png)


![2-[(1-phenyl-1H-tetrazol-5-yl)thio]-N-1,3-thiazol-2-ylacetamide](/img/structure/B5779152.png)
![4-chloro-N'-{[2-(3-chlorophenoxy)propanoyl]oxy}benzenecarboximidamide](/img/structure/B5779157.png)
![1-(2,4-dimethoxybenzyl)-4-[(1-methyl-1H-pyrrol-2-yl)methyl]piperazine](/img/structure/B5779161.png)
![4-{[4-(3-chlorophenyl)-1-piperazinyl]sulfonyl}-2,1,3-benzoxadiazole](/img/structure/B5779165.png)

![1-(4-bromophenyl)-5-[(phenylsulfonyl)methyl]-1H-tetrazole](/img/structure/B5779183.png)

![2-(3-methoxyphenyl)-5-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5779189.png)